(1S,3R)-4-methylidenecyclohexane-1,3-diol
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Overview
Description
(1S,3R)-4-methylidenecyclohexane-1,3-diol is a chemical compound with a unique structure characterized by a cyclohexane ring substituted with a methylidene group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-4-methylidenecyclohexane-1,3-diol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, followed by the introduction of the methylidene group and hydroxylation. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-4-methylidenecyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various substituted cyclohexane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield cyclohexanone derivatives, while reduction can produce different alcohols.
Scientific Research Applications
(1S,3R)-4-methylidenecyclohexane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3R)-4-methylidenecyclohexane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-1-Ethyl-3-methylcyclohexane: This compound has a similar cyclohexane ring structure but differs in the substituents attached to the ring.
(2S,4S,5R,6R)-5-Acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-1,3-dihydroxypropyl]-2-carboxy-4-hydroxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid: This compound has a more complex structure with multiple hydroxyl and acetamido groups.
Uniqueness
(1S,3R)-4-methylidenecyclohexane-1,3-diol is unique due to its specific stereochemistry and the presence of both a methylidene group and hydroxyl groups on the cyclohexane ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H12O2 |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(1S,3R)-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(8)4-7(5)9/h6-9H,1-4H2/t6-,7+/m0/s1 |
InChI Key |
DGNVHKXTWZBCHF-NKWVEPMBSA-N |
Isomeric SMILES |
C=C1CC[C@@H](C[C@H]1O)O |
Canonical SMILES |
C=C1CCC(CC1O)O |
Origin of Product |
United States |
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